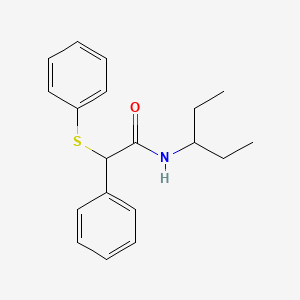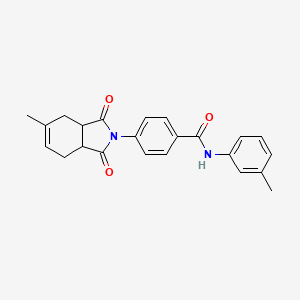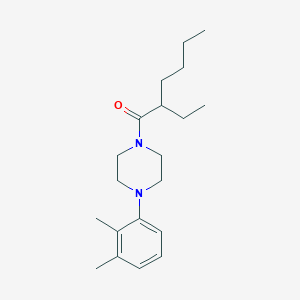![molecular formula C14H19NO5 B3952210 N-[3-(4-methoxyphenyl)-3-oxopropyl]threonine](/img/structure/B3952210.png)
N-[3-(4-methoxyphenyl)-3-oxopropyl]threonine
描述
N-[3-(4-methoxyphenyl)-3-oxopropyl]threonine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as "4-MeOPT" and has been synthesized using different methods.
作用机制
The mechanism of action of N-[3-(4-methoxyphenyl)-3-oxopropyl]threonine involves the inhibition of the activity of enzymes such as MMPs and DPP-IV. This compound binds to the active site of these enzymes and prevents their catalytic activity. The inhibition of MMPs leads to the prevention of extracellular matrix degradation and thus prevents the progression of various pathological conditions. The inhibition of DPP-IV leads to the increased levels of incretin hormones, which play a crucial role in glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also exhibits anti-inflammatory and analgesic effects. In addition, this compound has been found to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes.
实验室实验的优点和局限性
One of the advantages of using N-[3-(4-methoxyphenyl)-3-oxopropyl]threonine in lab experiments is its potent inhibitory activity against enzymes such as MMPs and DPP-IV. This compound can be used as a tool compound to study the role of these enzymes in various pathological conditions. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on N-[3-(4-methoxyphenyl)-3-oxopropyl]threonine. One of the directions is to explore its potential applications in the treatment of various pathological conditions, including cancer, arthritis, and cardiovascular diseases. Another direction is to develop more efficient synthesis methods to improve the yield and purity of this compound. In addition, the development of more soluble derivatives of this compound could improve its bioavailability and efficacy in lab experiments.
科学研究应用
N-[3-(4-methoxyphenyl)-3-oxopropyl]threonine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of drug discovery. This compound has been found to exhibit potent inhibitory activity against several enzymes, including matrix metalloproteinases (MMPs) and dipeptidyl peptidase IV (DPP-IV). MMPs are involved in various pathological conditions, including cancer, arthritis, and cardiovascular diseases. DPP-IV is a therapeutic target for type 2 diabetes.
属性
IUPAC Name |
3-hydroxy-2-[[3-(4-methoxyphenyl)-3-oxopropyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-9(16)13(14(18)19)15-8-7-12(17)10-3-5-11(20-2)6-4-10/h3-6,9,13,15-16H,7-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVRCBLOWUIBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NCCC(=O)C1=CC=C(C=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3952157.png)
![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(2-furylmethyl)amine](/img/structure/B3952165.png)


![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B3952177.png)
![2-benzyl-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B3952182.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)acetyl]piperazine hydrochloride](/img/structure/B3952189.png)

![isopropyl 4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenyl-3-butenoate](/img/structure/B3952197.png)


![(4-methoxyphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B3952235.png)